molecular formula C10H11NO4S2 B2939217 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol CAS No. 331460-87-8

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol

Cat. No.: B2939217
CAS No.: 331460-87-8
M. Wt: 273.32
InChI Key: ULFUOXVLFBJQIK-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol is a chemical compound that features a dithiolane ring, a methoxy group, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol typically involves the reaction of 2-methoxy-6-nitrophenol with 1,2-ethanedithiol in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a dithiolane ring, which is a common method for introducing sulfur-containing heterocycles into organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. For example, as a neonicotinoid insecticide, it targets the nicotinic acetylcholine receptors (nAChR) in insects, leading to overstimulation and eventual paralysis . The dithiolane ring and nitro group play crucial roles in binding to the receptor and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol is unique due to its combination of a dithiolane ring and a nitrophenol moiety. This combination provides specific electronic and steric properties that can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S2/c1-15-8-5-6(10-16-2-3-17-10)4-7(9(8)12)11(13)14/h4-5,10,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUOXVLFBJQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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